molecular formula C19H16FN3O2 B11591168 5-[(4-Fluorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-[(4-Fluorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11591168
M. Wt: 337.3 g/mol
InChI Key: AQJBCJIGTOWBKP-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, methylphenoxy, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of fluorophenyl, methylphenoxy, and oxazole groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16FN3O2/c1-13-2-8-16(9-3-13)24-12-18-23-17(10-21)19(25-18)22-11-14-4-6-15(20)7-5-14/h2-9,22H,11-12H2,1H3

InChI Key

AQJBCJIGTOWBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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